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Compound of Interest

Compound Name: 2-Bromoethyl benzoate

Cat. No.: B1268086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of 2-
Bromoethyl benzoate, a key intermediate in organic synthesis, particularly in the development

of pharmaceuticals and other bioactive molecules. The following sections present the

characteristic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analyses, along with standardized protocols for data acquisition.

Spectroscopic Data Summary
The structural integrity and purity of 2-Bromoethyl benzoate can be unequivocally confirmed

through a combination of spectroscopic techniques. The data presented below has been

compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.05 Multiplet 2H
Aromatic (ortho-

protons to C=O)

~7.58 Multiplet 1H
Aromatic (para-proton

to C=O)

~7.45 Multiplet 2H
Aromatic (meta-

protons to C=O)

~4.60 Triplet 2H -OCH₂-

~3.65 Triplet 2H -CH₂Br

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

~166.0 C=O (Ester Carbonyl)

~133.0 Aromatic (para-C)

~130.0 Aromatic (ipso-C)

~129.5 Aromatic (ortho-C)

~128.4 Aromatic (meta-C)

~65.0 -OCH₂-

~28.0 -CH₂Br

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3065 Weak Aromatic C-H Stretch

~2960 Weak Aliphatic C-H Stretch

~1720 Strong C=O Ester Stretch

~1270 Strong C-O Ester Stretch

~1100 Strong C-O Stretch

~710 Strong C-Br Stretch

~690 Strong Aromatic C-H Bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The presence of bromine is distinctly indicated by the M/M+2 isotope pattern.

m/z Relative Intensity Assignment

230 ~95% [M+2]⁺ Molecular ion with ⁸¹Br

228 ~100% [M]⁺ Molecular ion with ⁷⁹Br

185/183 Moderate [M - C₂H₄O]⁺

122 High [C₆H₅CO₂H]⁺ (Benzoic acid)

105 High [C₆H₅CO]⁺ (Benzoyl cation)

77 High [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-Bromoethyl
benzoate, which is a liquid at room temperature.

NMR Spectroscopy Protocol (¹H and ¹³C)
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Sample Preparation:

Dissolve 5-10 mg of 2-Bromoethyl benzoate in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise

ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Identify and label the peaks in both ¹H and ¹³C NMR spectra.
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Infrared (IR) Spectroscopy Protocol
Sample Preparation:

Place a drop of neat 2-Bromoethyl benzoate liquid onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film between the plates.

Instrument Setup:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water

and CO₂ interference.

Data Acquisition:

Collect a background spectrum of the empty sample holder.

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background.

Data Processing:

Identify and label the major absorption peaks in the spectrum.

Correlate the observed peaks with known functional group absorption frequencies.

Mass Spectrometry (MS) Protocol (Electron Ionization)
Sample Introduction:

Introduce a small amount of 2-Bromoethyl benzoate into the mass spectrometer via a

direct insertion probe or by injection into a gas chromatograph (GC-MS).

For direct insertion, the sample is vaporized by heating the probe in the ion source.

Ionization:
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The vaporized sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV) in the ion source, causing ionization and fragmentation.

Mass Analysis:

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Processing:

The detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peaks (M⁺ and M+2⁺) and major fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Bromoethyl benzoate.

Sample Preparation Spectroscopic Analysis Data Acquisition & Processing Data Interpretation & Structure Confirmation

2-Bromoethyl Benzoate

Dissolve in CDCl3 with TMS

Prepare Neat Liquid Film

Direct Insertion or GC Injection

NMR Spectrometer

FT-IR Spectrometer

Mass Spectrometer

Acquire FID -> FT -> Phasing -> Calibration

Acquire Interferogram -> FT -> Baseline Correction

Acquire Mass Spectrum -> Peak Identification

¹H & ¹³C Chemical Shifts, Multiplicity, Integration

Functional Group Identification

Molecular Weight & Fragmentation

Structure Confirmation of 2-Bromoethyl Benzoate

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Bromoethyl benzoate.
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To cite this document: BenchChem. [Spectroscopic Application Notes: Analysis of 2-
Bromoethyl Benzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268086#spectroscopic-analysis-nmr-ir-ms-of-2-
bromoethyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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